molecular formula C18H29NO6 B4004735 N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B4004735
M. Wt: 355.4 g/mol
InChI Key: UEMVQMXYIHXLNG-UHFFFAOYSA-N
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Description

N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group, an ethoxyethyl chain, and a methylpropanamine moiety, combined with oxalic acid. The compound’s distinct chemical properties make it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-ethylphenoxyethanol: The 3-ethylphenol is then reacted with ethylene oxide under basic conditions to form 3-ethylphenoxyethanol.

    Synthesis of 3-ethylphenoxyethoxyethyl chloride: The 3-ethylphenoxyethanol is further reacted with thionyl chloride to form the corresponding chloride.

    Formation of N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine: The final step involves the reaction of 3-ethylphenoxyethoxyethyl chloride with 2-methylpropan-2-amine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethylphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form simpler amines and alcohols.

    Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Simpler amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The ethylphenoxy group may interact with hydrophobic pockets, while the ethoxyethyl chain can form hydrogen bonds with amino acid residues. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
  • N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-1-butanamine
  • N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-1-butanamine

Uniqueness

N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenoxy group and the ethoxyethyl chain allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-5-14-7-6-8-15(13-14)19-12-11-18-10-9-17-16(2,3)4;3-1(4)2(5)6/h6-8,13,17H,5,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMVQMXYIHXLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

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